

physicochemical properties of 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Bromophenyl)azetidin-2-one

Cat. No.: B1458753

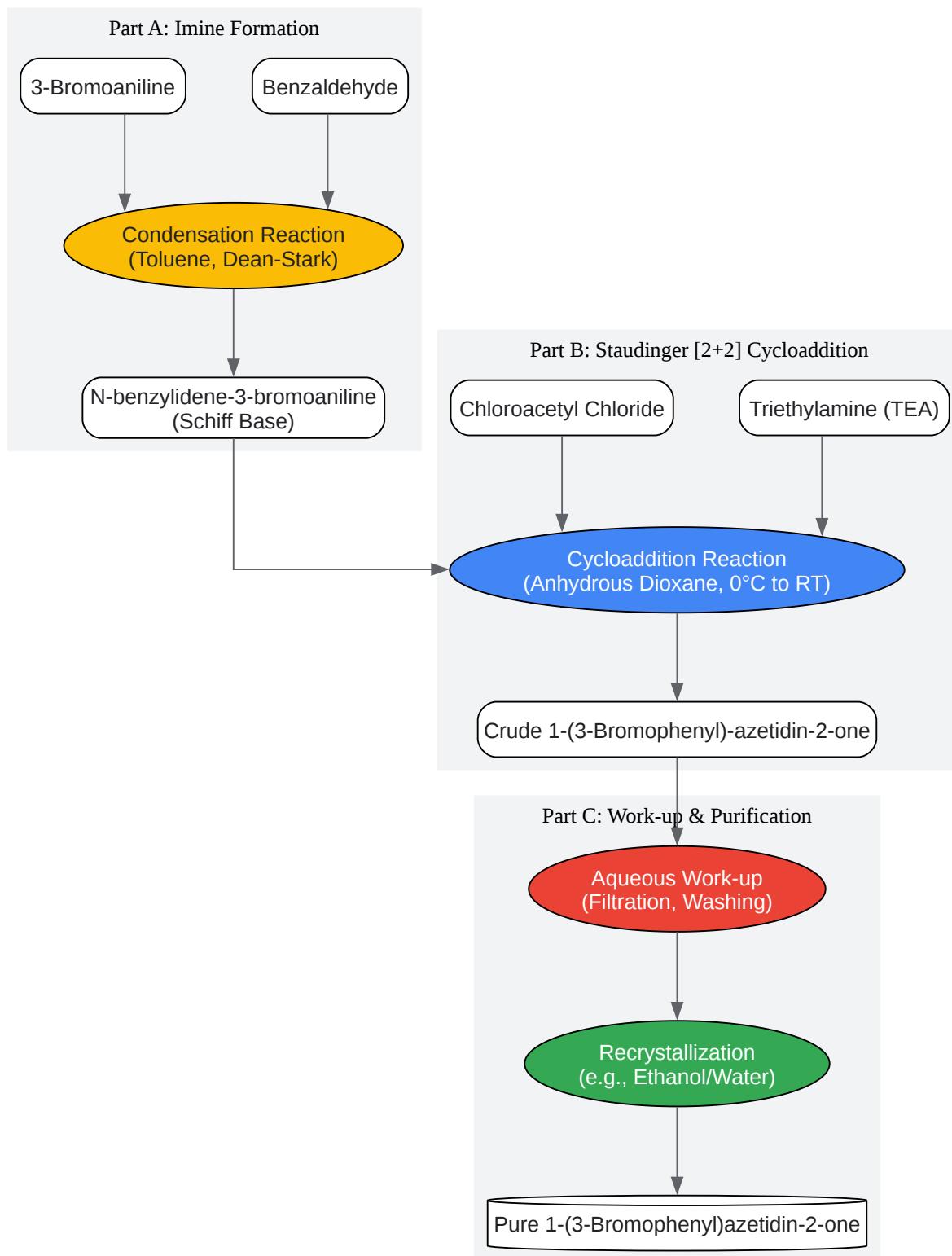
[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-(3-Bromophenyl)azetidin-2-one**

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of **1-(3-Bromophenyl)azetidin-2-one** (CAS No: 38560-28-0), a substituted β -lactam of interest to researchers in medicinal chemistry and drug development. While foundational data for this specific molecule is sparse in publicly accessible literature, this document serves as a practical manual, synthesizing known information with field-proven methodologies for its complete characterization. We present robust, step-by-step protocols for the synthesis, purification, and detailed analysis of its core physicochemical attributes, empowering researchers to generate high-quality, reliable data. This guide is structured to explain not just the "what" but the "why" behind experimental choices, ensuring a deep and applicable understanding for professionals in the field.

Compound Identification and Structural Overview

1-(3-Bromophenyl)azetidin-2-one is a heterocyclic compound featuring a four-membered azetidinone (β -lactam) ring N-substituted with a 3-bromophenyl group. The β -lactam ring is a critical pharmacophore found in a wide array of antibiotics, making its derivatives, like this one, valuable subjects for biological screening and as synthons in organic chemistry.


The fundamental identifiers for this compound are cataloged below.

Property	Value	Reference(s)
IUPAC Name	1-(3-bromophenyl)azetidin-2-one	[1]
CAS Number	38560-28-0	[1] [2]
Molecular Formula	C ₉ H ₈ BrNO	[1] [2]
Molecular Weight	226.07 g/mol	[1] [3]
Physical Form	Pale-yellow to Yellow-brown Solid	[4]
Canonical SMILES	O=C1CCN1C1=CC=CC(Br)=C1	[1]
InChI Key	BIBBPRFERILTDN-UHFFFAOYSA-N	[1] [4]
Purity (Commercial)	Typically ≥95% - 97%	[3] [4]
Melting Point	To Be Determined (TBD)	
Boiling Point	TBD	
Aqueous Solubility	TBD	
Organic Solvent Sol.	TBD	

Synthesis and Purification: A Practical Protocol

The most reliable and widely adopted method for constructing the β -lactam ring is the Staudinger ketene-imine cycloaddition, first reported by Hermann Staudinger in 1907.[\[5\]](#)[\[6\]](#) This [2+2] cycloaddition involves the reaction of a ketene with an imine.[\[7\]](#) For the synthesis of **1-(3-Bromophenyl)azetidin-2-one**, a plausible and efficient approach involves the in-situ generation of a ketene from chloroacetyl chloride, which then reacts with an imine formed from 3-bromoaniline.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(3-Bromophenyl)azetidin-2-one**.

Step-by-Step Synthesis Protocol

Objective: To synthesize **1-(3-Bromophenyl)azetidin-2-one** via a two-step process involving imine formation followed by Staudinger cycloaddition.

Materials:

- 3-Bromoaniline
- Benzaldehyde (or other suitable aldehyde)
- Chloroacetyl chloride
- Triethylamine (TEA), freshly distilled
- Anhydrous 1,4-Dioxane
- Toluene
- Magnesium Sulfate (anhydrous)
- Standard laboratory glassware, reflux condenser, Dean-Stark trap, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).

Procedure:

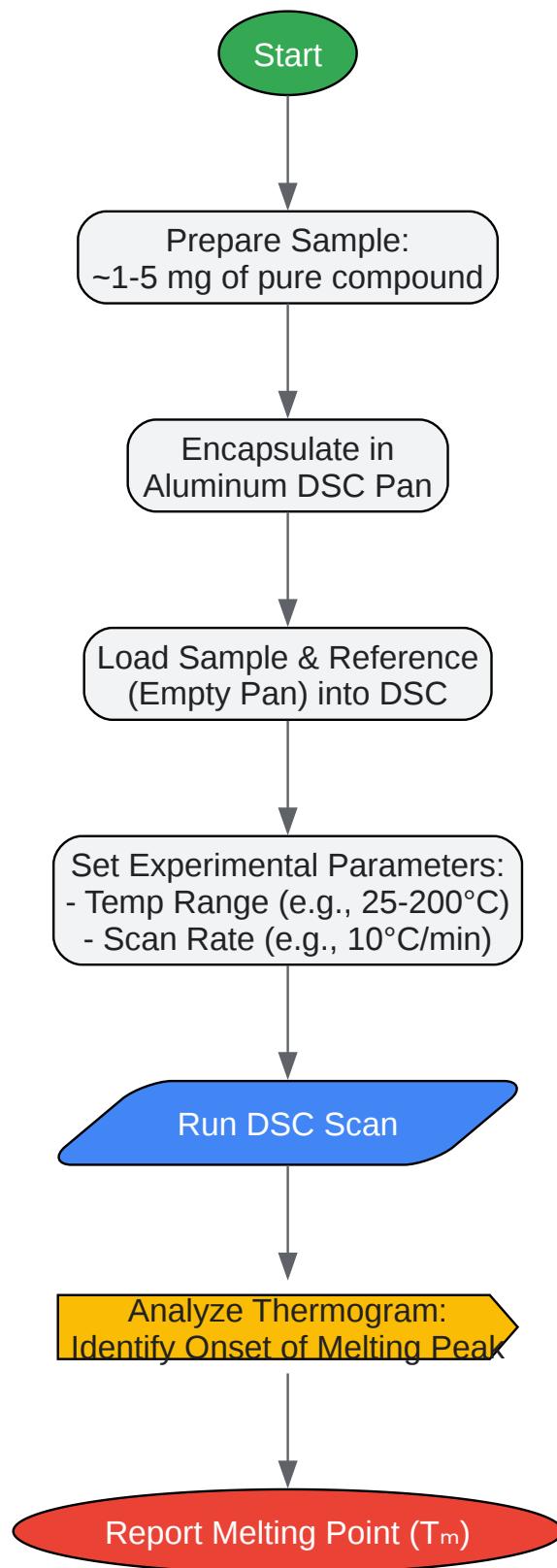
- **Imine Synthesis (N-benzylidene-3-bromoaniline):**
 1. To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromoaniline (1.0 eq) and toluene (approx. 0.5 M).
 2. Add benzaldehyde (1.05 eq) to the solution.
 3. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
 4. Continue refluxing until no more water is collected (typically 2-4 hours).
 5. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is typically used in the next step without further

purification.

- Azetidin-2-one Ring Formation:

1. Dissolve the crude imine from the previous step in anhydrous 1,4-dioxane (approx. 0.3 M) in a three-neck flask under a nitrogen atmosphere.
2. Add freshly distilled triethylamine (1.5 eq) to the solution.
3. Cool the flask to 0 °C in an ice bath.
4. Add chloroacetyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. A precipitate of triethylammonium chloride will form.[8]
5. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
6. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up and Purification:


1. Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold dioxane.
2. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
3. Dissolve the crude solid in a suitable solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine.
4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.
5. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure **1-(3-Bromophenyl)azetidin-2-one** as a solid.

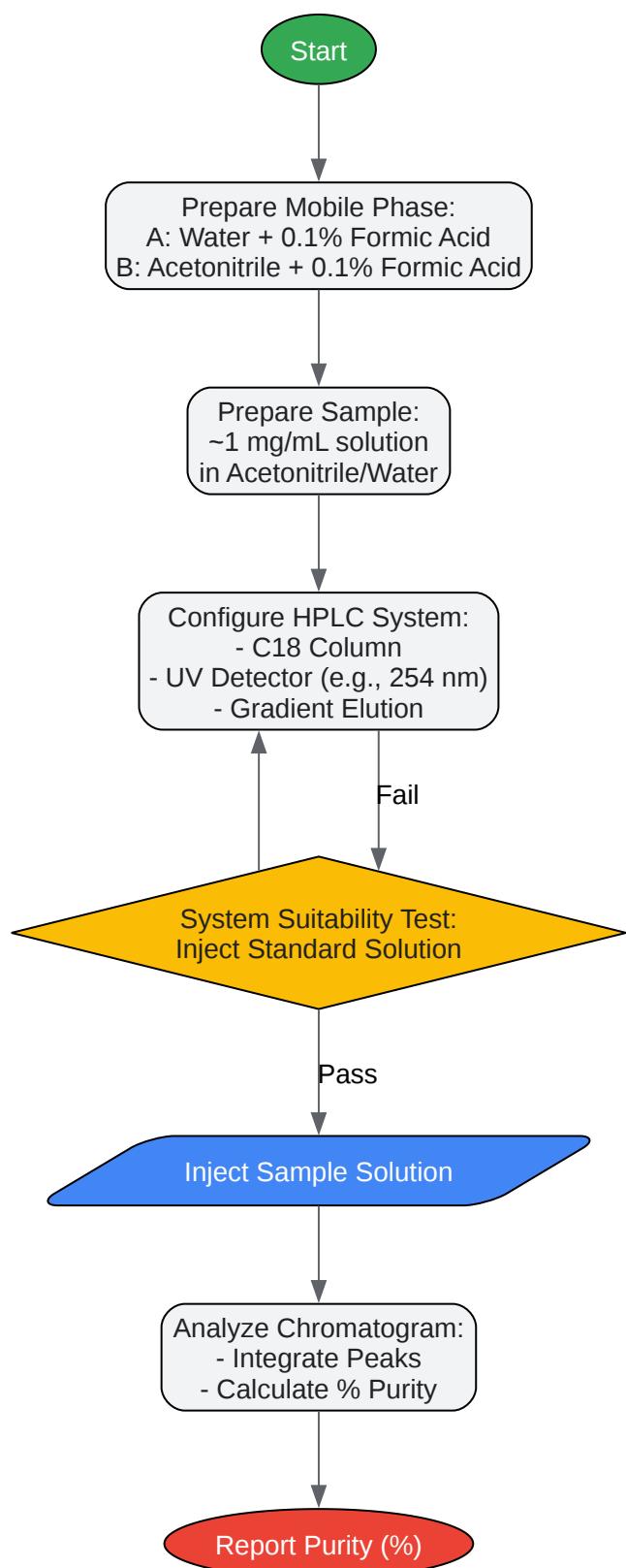
Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for applications in drug development, including formulation, ADME profiling, and quality control. The following section details authoritative protocols for characterizing the synthesized compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard technique for determining the melting temperature (T_m) of a pure crystalline solid. It offers high precision by measuring the heat flow required to raise the sample's temperature compared to a reference.^{[9][10]} The T_m is identified as the onset temperature of the endothermic melting peak, providing a sharp, reproducible value.^[11]

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination using DSC.

Protocol:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium ($T_m = 156.6$ °C).[12]
- Sample Preparation: Accurately weigh 1-5 mg of dry, purified **1-(3-Bromophenyl)azetidin-2-one** into an aluminum DSC pan. Crimp the pan with a lid.
- Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.
- Parameter Setup: Set the experimental conditions:
 - Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
 - Atmosphere: Purge with nitrogen gas (e.g., 50 mL/min) to maintain an inert environment.
- Data Acquisition: Load the sample and reference pans into the DSC cell and initiate the temperature program.
- Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase transition. The purity of the substance can also be inferred; impurities typically broaden the melting peak and lower the melting point.[11]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is a cornerstone of purity analysis for small organic molecules.[13][14] It separates compounds based on their hydrophobicity, allowing for the quantification of the main compound relative to any impurities or degradation products. A well-validated method ensures accuracy, precision, and robustness, making it suitable for quality control.[15][16]

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC Purity Analysis.

Protocol:

- Chromatographic Conditions (Suggested Starting Point):
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm (or at the λ_{max} determined by UV-Vis spectroscopy).
 - Injection Volume: 10 μ L.
- Solution Preparation:
 - Diluent: 50:50 Acetonitrile:Water.
 - Sample Solution: Accurately weigh ~10 mg of **1-(3-Bromophenyl)azetidin-2-one** and dissolve in 10 mL of diluent to make a 1.0 mg/mL solution.
- System Suitability: Before sample analysis, inject a standard solution multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is \leq 2.0%.[\[17\]](#)
- Analysis: Inject the sample solution. Identify the main peak corresponding to the product.
- Calculation: Calculate the purity by the area percent method:
 - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound. While specific spectra for this molecule are not readily available, this section outlines the expected signals based on its known structure.

Expected ^1H and ^{13}C NMR Signals

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR (in CDCl_3 or DMSO-d_6):
 - Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.0-7.8 ppm for the four protons on the bromophenyl ring. The substitution pattern will lead to distinct splitting patterns that can be fully assigned with 2D NMR techniques.
 - Azetidine Protons (CH_2): The two methylene groups on the β -lactam ring are diastereotopic and will appear as two distinct multiplets. Expect signals around δ 3.0-4.0 ppm. The protons at C3 (adjacent to the carbonyl) and C4 (adjacent to the nitrogen) will likely show triplet-like patterns due to coupling with each other.
- ^{13}C NMR (in CDCl_3 or DMSO-d_6):
 - Carbonyl Carbon (C=O): A characteristic signal for the β -lactam carbonyl is expected in the range of δ 165-175 ppm.
 - Aromatic Carbons: Expect six signals for the bromophenyl ring. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm, and the carbon attached to the nitrogen (C-N) will be in the δ 138-142 ppm range. The other four CH carbons will appear between δ 115-135 ppm.
 - Azetidine Carbons (CH_2): Two signals are expected for the methylene carbons of the azetidine ring, typically in the range of δ 35-55 ppm.

Expected FT-IR and Mass Spectrometry Signals

- FT-IR (KBr pellet or ATR):

- C=O Stretch (Amide): A strong, sharp absorption band is expected at a characteristically high wavenumber for a strained four-membered ring, typically between 1730-1770 cm⁻¹. This is a key diagnostic peak for the β-lactam ring.
- C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.
- C=C Stretch (Aromatic): Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.
- Mass Spectrometry (e.g., ESI+):
 - Molecular Ion Peak [M+H]⁺: Expect a prominent signal at m/z 226/228, corresponding to the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator of the presence of one bromine atom.
 - Fragmentation: Common fragmentation patterns may include cleavage of the β-lactam ring or loss of the bromine atom.

Safety and Handling

Based on available Safety Data Sheets (SDS), **1-(3-Bromophenyl)azetidin-2-one** requires careful handling.

- GHS Pictogram: GHS07 (Exclamation Mark)[\[1\]](#)
- Signal Word: Warning[\[4\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- Precautionary Statements:

- P280: Wear protective gloves/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store at room temperature in a dry, well-sealed container.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [fluorochem.co.uk](#) [fluorochem.co.uk]
- 2. 1-(3-bromoPhenyl)azetidin-2-one | 38560-28-0 [[amp.chemicalbook.com](#)]
- 3. 38560-28-0 1-(3-Bromophenyl)azetidin-2-one AKSci 4224DV [[aksci.com](#)]
- 4. 1-(3-BROMOPHENYL)AZETIDIN-2-ONE | 38560-28-0 [[sigmaaldrich.com](#)]
- 5. Advances in the chemistry of β -lactam and its medicinal applications - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. Staudinger synthesis - Wikipedia [[en.wikipedia.org](#)]
- 7. Staudinger Synthesis [[organic-chemistry.org](#)]
- 8. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]
- 9. Differential scanning calorimetry [[cureffi.org](#)]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. [m.youtube.com](#) [m.youtube.com]
- 12. [sfu.ca](#) [sfu.ca]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 14. 小分子 HPLC [[sigmaaldrich.com](#)]
- 15. [benchchem.com](#) [benchchem.com]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [physicochemical properties of 1-(3-Bromophenyl)azetidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1458753#physicochemical-properties-of-1-3-bromophenyl-azetidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com